TH 1217
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Overview
Description
TH 1217 is a potent and selective inhibitor of deoxycytidine triphosphate pyrophosphatase 1 (dCTPase). It has shown significant potential in enhancing the cytotoxic effects of cytidine analogues on leukemia cells and exhibits activity against SARS-CoV-2 interactors . The chemical name of this compound is 2-[4-[[5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl]methyl]phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione .
Preparation Methods
The synthesis of TH 1217 involves multiple steps, starting with the preparation of the benzo[d]imidazole core, followed by the introduction of the nitro and chloro groups. The final step involves the formation of the dioxazaborocane ring. The reaction conditions typically require anhydrous solvents and inert atmosphere to prevent degradation of the intermediate compounds .
For industrial production, the synthesis is scaled up using batch reactors with precise control over temperature and pressure to ensure high yield and purity. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
TH 1217 undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The dioxazaborocane ring can be hydrolyzed under acidic or basic conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles like amines for substitution, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TH 1217 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of dCTPase and its effects on nucleotide metabolism.
Biology: Investigated for its role in modulating cellular processes and enhancing the cytotoxic effects of cytidine analogues.
Medicine: Explored for its potential in treating leukemia and other cancers by enhancing the efficacy of existing chemotherapeutic agents.
Mechanism of Action
TH 1217 exerts its effects by inhibiting deoxycytidine triphosphate pyrophosphatase 1 (dCTPase), an enzyme involved in nucleotide metabolism. By inhibiting dCTPase, this compound increases the intracellular concentration of deoxycytidine triphosphate, which enhances the cytotoxic effects of cytidine analogues on leukemia cells. This inhibition also modulates the interactors of SARS-CoV-2, providing potential antiviral effects .
Comparison with Similar Compounds
TH 1217 is unique in its high potency and selectivity for dCTPase inhibition. Similar compounds include:
TH 1216: Another dCTPase inhibitor with a slightly different chemical structure and lower potency.
TH 1218: A compound with similar inhibitory effects but different pharmacokinetic properties.
TH 1219: A related compound with broader activity against other nucleotide pyrophosphatases
This compound stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications.
Properties
CAS No. |
1862212-48-3 |
---|---|
Molecular Formula |
C20H17BCl2N4O6 |
Molecular Weight |
491.088 |
IUPAC Name |
2-[4-[[5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]-imidazol-1-yl]methyl]phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C20H17BCl2N4O6/c1-11-24-19-15(7-14(22)18(23)20(19)27(30)31)26(11)8-12-3-5-13(6-4-12)21-32-16(28)9-25(2)10-17(29)33-21/h3-7H,8-10H2,1-2H3 |
InChI Key |
FUJZJWQLQGXDEK-UHFFFAOYSA-N |
SMILES |
O=C(CN(C)C1)OB(C2=CC=C(CN3C(C)=NC4=C([N+]([O-])=O)C(Cl)=C(Cl)C=C34)C=C2)OC1=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TH 1217 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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